BenchChemオンラインストアへようこそ!

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide

LogP Lipophilicity Physicochemical differentiation

4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9) is a synthetic small molecule belonging to the benzothiazole-piperidine carboxamide class, with molecular formula C₁₉H₁₉N₃OS and a molecular weight of 337.44 g/mol. The compound features a benzothiazole heterocycle linked via the 2-position to a piperidine ring, which in turn bears an N-phenyl carboxamide moiety.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 478256-78-9
Cat. No. B2367890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide
CAS478256-78-9
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H19N3OS/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23)
InChIKeyRSLFVGMJMZTKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9): Compound Class and Core Characteristics for Procurement Decisions


4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9) is a synthetic small molecule belonging to the benzothiazole-piperidine carboxamide class, with molecular formula C₁₉H₁₉N₃OS and a molecular weight of 337.44 g/mol . The compound features a benzothiazole heterocycle linked via the 2-position to a piperidine ring, which in turn bears an N-phenyl carboxamide moiety. This scaffold is structurally related to several pharmacologically investigated chemotypes, including fatty acid amide hydrolase (FAAH) inhibitors and adenosine A₂A receptor ligands, though published target-specific profiling data for this exact compound remain absent from the peer-reviewed literature as of mid-2026 . Commercially, the compound is available from specialty chemical suppliers as a research-grade building block or screening compound, typically at 90–95% purity, and is classified as harmful if swallowed with GHS07 hazard labeling .

Why In-Class Benzothiazole-Piperidine Carboxamides Cannot Be Freely Interchanged with 4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9)


Within the benzothiazole-piperidine carboxamide series, even minor modifications to the N-substituent on the piperidine carboxamide produce quantifiable shifts in key physicochemical parameters that directly affect downstream assay performance, solubility, and metabolic stability. For instance, substitution of the N-phenyl group with N-(4-chlorophenyl) increases the computed LogP from 3.86 to 4.46 — a ΔLogP of +0.60 — which raises the molecular weight from 337.44 to 371.88 g/mol and can materially alter passive membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays . Conversely, replacement of the N-phenyl group with N-ethyl reduces molecular weight to 289.4 g/mol and eliminates the aromatic π-stacking pharmacophore present in the target compound, fundamentally changing the ligand recognition profile . These differences mean that generic, undocumented substitution among in-class analogs risks irreproducible screening results, incompatible solubility in standard assay buffers, and loss of any structure-activity relationship (SAR) signal. The quantitative evidence below provides procurement-facing differentiation criteria for selecting the correct specific compound rather than a nominally similar analog.

Head-to-Head Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9) vs. Closest Analogs


LogP Comparison: N-Phenyl vs. N-(4-Chlorophenyl) Analog — A 0.60 LogP Unit Differential Governing Lipophilicity-Dependent Assay Behavior

The target compound (CAS 478256-78-9) has a computed LogP of 3.86, while its closest commercially available analog, 4-(benzo[d]thiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (CAS 478256-82-5), has a LogP of 4.46 — a difference of +0.60 log units . This ΔLogP is large enough to produce approximately a 4-fold difference in theoretical octanol-water partition coefficient, which in practice translates into differential non-specific binding, altered aqueous solubility, and divergent membrane permeability profiles when the two compounds are used interchangeably in cell-based or biochemical assays under identical conditions.

LogP Lipophilicity Physicochemical differentiation

N-Phenyl vs. N-Ethyl Substitution: Molecular Weight and Pharmacophoric Differences Relevant to Screening Library Design

The N-ethyl analog, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide (CAS 478256-93-8), has a molecular weight of 289.4 g/mol and lacks the aromatic N-phenyl ring present in the target compound (MW 337.44 g/mol) . This ΔMW of 48.04 g/mol corresponds to the mass of the phenyl ring minus one hydrogen, and the absence of this aryl group removes the capacity for π-π stacking interactions with aromatic residues in protein binding pockets — a pharmacophoric feature that is present in the target compound and in known FAAH inhibitors of the benzothiazole-piperidine urea/carboxamide class [1].

Molecular weight Pharmacophore Fragment-like properties

Purity Specification and Vendor Documentation: 90% Assay Purity with Full GHS Safety Data vs. Uncharacterized Alternatives

The Fluorochem-supplied target compound (SKU F706568) is specified at 90% purity with a complete GHS safety datasheet including hazard statements H302, H315, H319, H335, and corresponding precautionary codes, compliant with EU REACH labeling requirements . In contrast, several alternative vendors list the compound without publicly verifiable purity certificates or batch-specific analytical characterization (e.g., NMR, HPLC traces) . The 4-chlorophenyl analog (CAS 478256-82-5, Fluorochem F706567) is also supplied at 90% purity, indicating that within this vendor's catalog, purity is not a distinguishing factor between these two analogs, but the availability of documented purity and hazard data from a single accountable supplier is a procurement-relevant differentiator vs. uncharacterized sources .

Purity Quality control Procurement specification

Absence of Documented FAAH Inhibitory Activity vs. Benzothiazole Analog 3: A Class-Level Evidence Gap with Procurement Implications

The benzothiazole-piperidine chemotype is a validated scaffold for fatty acid amide hydrolase (FAAH) inhibition, with benzothiazole analog 3 (FAAH inhibitor 1, CAS 326866-17-5) demonstrating an IC₅₀ of 18 ± 8 nM against recombinant FAAH [1]. However, benzothiazole analog 3 differs from the target compound in three critical structural features: (i) a 6-methyl substituent on the benzothiazole ring, (ii) a phenyl spacer between benzothiazole and piperidine, and (iii) a thiophene-2-sulfonyl moiety at the piperidine 1-position — replacing the simple N-phenyl carboxamide. No peer-reviewed FAAH inhibition data exist for the target compound (CAS 478256-78-9) . This evidence gap means that any assumption of FAAH activity for CAS 478256-78-9 is unsupported by direct experimental data and must be verified through independent assay before procurement for FAAH-targeted studies.

FAAH inhibition Target engagement Class-level SAR

Fraction sp³ (Fsp³) and Molecular Complexity: Identical Fsp³ Across N-Phenyl and N-(4-Chlorophenyl) Analogs but Divergent from N-Alkyl Variants

Both the target compound (CAS 478256-78-9) and its 4-chlorophenyl analog (CAS 478256-82-5) share an identical fraction of sp³-hybridized carbons (Fsp³) of 0.263, as reported by Fluorochem . This value indicates that approximately 26% of carbon atoms in both molecules are sp³-hybridized, placing them at the lower end of the Fsp³ range typical for clinical candidates (Fsp³ ≥ 0.36 is associated with higher clinical success rates). In contrast, the N-ethyl analog (CAS 478256-93-8), with a smaller substituent and lower MW, has a higher Fsp³ simply by virtue of fewer aromatic carbons, making it more 'fragment-like' in character. For compound library procurement aimed at lead-like or drug-like property space, the target compound and its 4-chlorophenyl analog occupy essentially identical Fsp³ space and cannot be distinguished by this metric; differentiation must rely on LogP and MW differences documented above.

Fsp³ Molecular complexity Lead-likeness

Procurement-Relevant Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide (CAS 478256-78-9) Based on Documented Quantitative Evidence


Use as a Negative Control or Inactive Comparator in FAAH Inhibitor Screening Campaigns

Given the absence of published FAAH inhibitory activity data for CAS 478256-78-9, and its structural divergence from the validated FAAH inhibitor benzothiazole analog 3 (missing the 6-methyl-benzothiazole, phenyl spacer, and thiophene-sulfonyl groups that are critical for the 18 nM IC₅₀ potency), this compound can serve as a structurally related but putatively inactive or weakly active comparator in FAAH enzymatic or cellular assays [1]. Its N-phenyl carboxamide and unsubstituted benzothiazole core preserve the general chemotype while lacking the key pharmacophoric elements associated with potent FAAH engagement. Procurement for this purpose requires verification of purity (≥90%) and documentation of the absence of FAAH-1 contamination in the supplied batch .

Physicochemical Reference Standard for Benzothiazole-Piperidine Carboxamide LogP and MW Benchmarking

With a vendor-documented LogP of 3.86 and MW of 337.44 g/mol, CAS 478256-78-9 occupies a well-defined position in the benzothiazole-piperidine carboxamide property space that is clearly distinguishable from the more lipophilic 4-chlorophenyl analog (LogP 4.46, ΔLogP +0.60) and the lower-MW N-ethyl analog (MW 289.4 g/mol). This makes the compound suitable as a calibration standard for computational LogP model validation, chromatographic retention time indexing (e.g., in reversed-phase HPLC method development for analog series), and as a reference point in medicinal chemistry property optimization programs where moderate lipophilicity (LogP 3.5–4.0) is desired for balancing permeability and solubility [1].

Screening Library Building Block for Diversity-Oriented Synthesis or Fragment-Based Lead Generation

The N-phenyl carboxamide moiety provides a synthetically accessible handle for further chemical diversification (e.g., N-arylation, urea formation, or sulfonylation at the piperidine nitrogen after carboxamide cleavage), while the unsubstituted benzothiazole core is amenable to electrophilic aromatic substitution at the 6-position for late-stage functionalization. The compound's Fsp³ of 0.263 indicates relatively low three-dimensional complexity, making it suitable as a starting scaffold in flat-to-3D diversification strategies. When procuring for library synthesis, users should specify ≥90% purity with HPLC traceability and request confirmation that residual palladium or other transition metal catalysts from synthesis are below relevant thresholds for biological testing [1].

Cross-Referencing Tool for Structure-Activity Relationship (SAR) Studies of N-Substituted Benzothiazole-Piperidine Carboxamides

In SAR campaigns systematically varying the N-substituent on the piperidine carboxamide, CAS 478256-78-9 serves as the unsubstituted N-phenyl reference point against which the effects of electron-withdrawing (e.g., 4-Cl, 4-F), electron-donating (e.g., 4-OCH₃), and sterically bulky substituents can be quantitatively compared. The documented LogP of 3.86 provides a baseline lipophilicity value for interpreting potency shifts that may arise from lipophilic efficiency changes (LipE = pIC₅₀ − LogP) if target engagement data become available. Procurement from a single vendor (e.g., Fluorochem) for the entire analog series is recommended to minimize supplier-dependent variability in purity and impurity profiles that could confound SAR interpretation .

Quote Request

Request a Quote for 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.